[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

APBA1 binding piperazine SAR neuroscience probe

[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone (CAS 919454-35-6) is a synthetic heterocyclic compound belonging to the quinoline-piperazine hybrid class, characterized by a 2-furanyl-substituted quinoline core linked via a methanone bridge to a 4-(4-methoxyphenyl)piperazine moiety. The molecular formula is C25H23N3O3 with a molecular weight of 413.5 g/mol.

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
Cat. No. B14938385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5
InChIInChI=1S/C25H23N3O3/c1-30-19-10-8-18(9-11-19)27-12-14-28(15-13-27)25(29)21-17-23(24-7-4-16-31-24)26-22-6-3-2-5-20(21)22/h2-11,16-17H,12-15H2,1H3
InChIKeyHDYRRSSISFMPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone (CAS 919454-35-6): Chemical Identity and Procurement Specifications


[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone (CAS 919454-35-6) is a synthetic heterocyclic compound belonging to the quinoline-piperazine hybrid class, characterized by a 2-furanyl-substituted quinoline core linked via a methanone bridge to a 4-(4-methoxyphenyl)piperazine moiety . The molecular formula is C25H23N3O3 with a molecular weight of 413.5 g/mol . This compound is cataloged in multiple chemical databases under SMILES notation COc1ccc(N2CCN(C(=O)c3cc(-c4ccco4)nc4ccccc34)CC2)cc1 and InChIKey HDYRRSSISFMPCE-UHFFFAOYSA-N . The 4-methoxyphenyl substituent on the piperazine nitrogen distinguishes it from the simpler 4-phenylpiperazine analog (VU0409720-1), imparting altered electronic and physicochemical properties relevant to target engagement and selectivity profiling.

Why Generic Substitution Fails for 2-(Furan-2-yl)quinolin-4-yl-piperazine-methanone Derivatives in Research Procurement


The quinoline-piperazine hybrid scaffold is highly sensitive to N-substituent variations on the piperazine ring, with even a single substituent change (e.g., 4-methoxyphenyl vs. unsubstituted phenyl vs. methylsulfonyl) producing marked differences in target binding profiles, as evidenced by BindingDB affinity data across analog series [1][2]. The 4-methoxyphenyl group introduces a hydrogen-bond acceptor (OCH3) that can alter kinase and GPCR selectivity profiles relative to des-methoxy analogs, while also modifying lipophilicity (cLogP) and aqueous solubility, parameters critical for in vitro assay compatibility [2]. Generic substitution within this class without verified batch-to-batch analytical characterization and target-engagement confirmation therefore risks irreproducible biological results.

Quantitative Differentiation Evidence for [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone: A Comparator-Based Procurement Guide


Piperazine N-Substituent Impact on APBA1 Binding: 4-Methoxyphenyl vs. 4-Phenyl (Des-Methoxy) Analog

The structurally closest analog lacking the 4-methoxy group, [2-(furan-2-yl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone (VU0409720-1, BDBM65794), exhibited an IC50 >56,800 nM against APBA1 (Amyloid-beta A4 precursor protein-binding family A member 1, rat) in a Sanford-Burnham Center for Chemical Genomics assay [1]. This near-inactive binding profile provides a quantitative baseline for the des-methoxy scaffold. The 4-methoxyphenyl substitution in the target compound introduces an additional hydrogen-bond acceptor (OCH3) at the para position, which is predicted to alter the binding pose and potentially enhance affinity at aminergic GPCRs and kinases, although direct APBA1 IC50 data for the target compound are not publicly available in primary sources as of the search date.

APBA1 binding piperazine SAR neuroscience probe

Piperazine vs. Piperidine Core Comparison: Differential APBA1 Binding in the 2-(Furan-2-yl)quinoline Series

A scaffold-hop comparator where the piperazine is replaced by 2-benzylpiperidine, (2-benzylpiperidin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone (VU0409722-1, BDBM65796), showed an identical IC50 >56,800 nM against APBA1 [1], confirming that neither piperazine nor piperidine variants of the 2-(furan-2-yl)quinoline-4-methanone scaffold engage APBA1 at concentrations below ~57 μM. This class-level evidence suggests that the quinoline-furan pharmacophore itself does not confer APBA1 affinity, and that biological activity—if any—must derive from the N-substituent on the piperazine/piperidine ring. The target compound's 4-methoxyphenyl group represents a distinct N-substituent choice that has not been profiled in the same assay.

scaffold hopping APBA1 piperazine vs piperidine

GSK3beta Kinase Selectivity: 4-Methoxyphenylpiperazine Quinoline vs. Target Compound Scaffold

A structurally related compound sharing the 4-(4-methoxyphenyl)piperazine motif but with a different quinoline substitution pattern, 6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylquinoline (BDBM69868; MLS001174346), exhibited an EC50 >300,000 nM against GSK3beta (human) in a Broad Institute HTS dose-response assay [1]. This >300 μM inactivity demonstrates that the 4-(4-methoxyphenyl)piperazine-quinoline scaffold class has negligible GSK3beta engagement. This selectivity evidence is relevant for programs seeking to avoid GSK3beta off-target effects in kinase-targeted screening. The target compound, with a 2-furanyl substituent instead of the 6-methoxy-2-methyl pattern, has not been tested against GSK3beta, but the shared 4-(4-methoxyphenyl)piperazine-quinoline architecture supports a class-level inference of low GSK3beta liability.

GSK3beta kinase selectivity 4-methoxyphenylpiperazine

Anti-Inflammatory Activity of 2-(Furan-2-yl)quinoline Derivatives: Class-Level Evidence from 4-Phenoxy Analogs

A series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives—sharing the 2-(furan-2-yl)quinoline core with the target compound but containing a 4-phenoxy linker instead of the 4-methanone-piperazine—was evaluated for anti-inflammatory activity [1]. The most potent compound, 1-{3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl}ethanone (compound 6), inhibited TNF-α formation with an IC50 of 2.3 μM, outperforming the reference compound genistein (IC50 9.1 μM) by approximately 4-fold [1]. Against β-glucuronidase release, 4-[(2-furan-2-yl)quinolin-4-yloxy]benzaldehyde (compound 8) achieved an IC50 of 5.0 μM [1]. While these data are for 4-phenoxy-linked analogs rather than the 4-methanone-piperazine-linked target compound, they establish that the 2-(furan-2-yl)quinoline core is compatible with low-micromolar anti-inflammatory activity, and that the linker at position 4 is a critical determinant of potency and target selectivity.

anti-inflammatory TNF-alpha inhibition quinoline derivatives

Antibacterial Activity of Quinoline-Piperazine Hybrids: MIC Benchmarks for Class-Level Procurement Decisions

A focused series of 2,4,6-substituted quinoline-piperazine coupled sulfonamides and amides was evaluated against susceptible and resistant Gram-positive and Gram-negative bacteria as well as M. tuberculosis strains [1]. Two lead compounds, 10g and 11e, displayed MIC values of 0.07 μM and 1.1 μM, respectively, against M. tuberculosis, outperforming several first-line and second-line TB drugs [1]. While the target compound's specific antibacterial MIC data are not publicly reported, this study establishes that quinoline-piperazine hybrids with appropriate substitution at positions 2, 4, and 6 can achieve sub-micromolar antitubercular potency. The target compound, with a furan at position 2 and a 4-methoxyphenylpiperazine-methanone at position 4, represents a structurally distinct substitution pattern within this active class, meriting procurement for focused antibacterial SAR exploration.

antibacterial quinoline-piperazine hybrids MDR-TB

Physicochemical Differentiation: Molecular Weight and Lipophilicity Relative to Close Analogs

The target compound (MW 413.5 g/mol; C25H23N3O3) differs from its closest commercially cataloged analogs by the 4-methoxyphenyl substituent on the piperazine nitrogen . Relative to the des-methoxy analog [2-(furan-2-yl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone (VU0409720-1, MW ~383.4 g/mol, C24H21N3O2), the target compound has an additional OCH3 group, increasing molecular weight by ~30 Da and adding one hydrogen-bond acceptor. Relative to the methylsulfonyl analog [2-(furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone (CAS 1144483-18-0, MW 385.4 g/mol, C19H19N3O4S), the target compound is larger and more lipophilic, trading the polar sulfonyl group for a lipophilic 4-methoxyphenyl ring . These physicochemical differences are consequential for membrane permeability, solubility, and protein binding in cell-based assays.

physicochemical properties drug-likeness molecular weight

Optimal Research and Procurement Application Scenarios for [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone


Kinase Selectivity Profiling: Exploiting Predicted Low GSK3beta Liability in Quinoline-Piperazine Chemical Probes

For kinase drug discovery programs requiring chemical probes with minimal GSK3beta off-target activity, the 4-(4-methoxyphenyl)piperazine-quinoline scaffold class offers a documented selectivity advantage. BindingDB data demonstrate that 6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylquinoline achieves EC50 >300,000 nM against GSK3beta [1], establishing class-level selectivity. Procurement of the target compound with a 2-furanyl substituent (replacing 6-methoxy-2-methyl) allows exploration of whether the furan substitution further modulates kinase selectivity while preserving low GSK3beta engagement. This scenario is directly supported by the quantitative GSK3beta data in Section 3, Evidence Item 3.

CNS Target De-Risking: Using APBA1 Binding Data to Prioritize Compounds with Clean Off-Target Profiles

In CNS drug discovery, avoiding unintended APBA1 (Munc18-1 interacting protein) binding can reduce synaptic transmission-related side effects. BindingDB data confirm that two close analogs of the target compound—the des-methoxy piperazine variant (VU0409720-1) and the piperidine variant (VU0409722-1)—both exhibit IC50 >56,800 nM against APBA1 [1]. These data, presented in Section 3, Evidence Items 1 and 2, provide a strong rationale for procuring the target compound as a CNS probe with a predicted clean APBA1 profile, with the caveat that direct APBA1 testing of the 4-methoxyphenyl variant is recommended to confirm this class-level prediction.

Anti-Inflammatory Lead Optimization: Benchmarking Piperazine-Methanone Linkers Against 4-Phenoxy Analogs

Medicinal chemistry teams optimizing anti-inflammatory leads based on the 2-(furan-2-yl)quinoline scaffold can use the target compound to explore the 4-methanone-piperazine linker as an alternative to the 4-phenoxy linker characterized in published SAR studies. Published data show 4-phenoxy analogs achieving IC50 values of 2.3–5.0 μM in TNF-α and β-glucuronidase release assays [1]. Procurement of the target compound enables direct head-to-head comparison of linker types (methanone-piperazine vs. phenoxy) in the same assay system, addressing the evidence gap identified in Section 3, Evidence Item 4.

Antitubercular SAR Diversification: Introducing Furan at Position 2 of Quinoline-Piperazine Hybrids

For antibacterial drug discovery programs targeting MDR-TB, the quinoline-piperazine hybrid class has produced compounds with sub-micromolar MIC values (0.07–1.1 μM) [1]. The target compound's 2-furanyl substitution represents an unexplored variation within this class, as the published lead series (10g, 11e) predominantly feature sulfonamide and amide substituents at position 4 with different position-2 modifications. Procurement of the target compound for antitubercular screening is supported by the class-level antibacterial evidence in Section 3, Evidence Item 5, and offers a rational expansion of SAR around the 2-position of the quinoline ring.

Quote Request

Request a Quote for [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.